molecular formula C11H18N2O2 B11893070 6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)- CAS No. 90058-31-4

6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)-

Cat. No.: B11893070
CAS No.: 90058-31-4
M. Wt: 210.27 g/mol
InChI Key: LQWQEEBFWSSYAU-QMMMGPOBSA-N
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Description

6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)- is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between two nitrogen atoms and a carbonyl group, making it a significant molecule in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)- typically involves the reaction of appropriate amines with cyclic anhydrides under controlled conditions. One common method includes the use of a spirocyclization reaction where the amine reacts with a cyclic anhydride in the presence of a base to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors has been reported to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)- involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The spirocyclic structure plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)- is unique due to its specific spirocyclic structure and the presence of an isopropyl group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

90058-31-4

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

(8S)-8-propan-2-yl-6,9-diazaspiro[4.5]decane-7,10-dione

InChI

InChI=1S/C11H18N2O2/c1-7(2)8-9(14)13-11(10(15)12-8)5-3-4-6-11/h7-8H,3-6H2,1-2H3,(H,12,15)(H,13,14)/t8-/m0/s1

InChI Key

LQWQEEBFWSSYAU-QMMMGPOBSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)NC2(CCCC2)C(=O)N1

Canonical SMILES

CC(C)C1C(=O)NC2(CCCC2)C(=O)N1

Origin of Product

United States

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